molecular formula C10H23NO B13299333 1-[(5-Methylhexan-2-yl)amino]propan-2-ol

1-[(5-Methylhexan-2-yl)amino]propan-2-ol

Cat. No.: B13299333
M. Wt: 173.30 g/mol
InChI Key: ZOCQSPAZJQDHHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylhexan-2-yl)amino]propan-2-ol typically involves the reaction of 5-methylhexan-2-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylhexan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(5-Methylhexan-2-yl)amino]propan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(5-Methylhexan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may block β2-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methylhexan-2-yl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

1-(5-methylhexan-2-ylamino)propan-2-ol

InChI

InChI=1S/C10H23NO/c1-8(2)5-6-9(3)11-7-10(4)12/h8-12H,5-7H2,1-4H3

InChI Key

ZOCQSPAZJQDHHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NCC(C)O

Origin of Product

United States

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